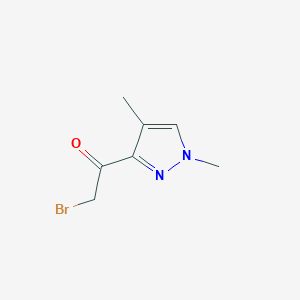

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

CAS No.: 2097938-49-1

Cat. No.: VC6993893

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.066

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097938-49-1 |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.066 |

| IUPAC Name | 2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 |

| Standard InChI Key | ITGWZQQPSFFVKE-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1C(=O)CBr)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol. Its IUPAC name, 2-bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, reflects the substitution pattern: a pyrazole ring with methyl groups at positions 1 and 4 and a bromoethyl ketone at position 3. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1420981-12-9 (analogous compound) |

| SMILES | CC1=CN(N=C1C(=O)CBr)C |

| InChIKey | UFWFRCVUBHLVSP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1C(=O)CBr)C |

| PubChem CID | 71647961 (structural analog) |

The pyrazole ring’s aromaticity and electron-withdrawing bromo group enhance electrophilicity at the ketone carbon, facilitating reactions with nucleophiles such as amines or thiols .

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogs like 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone exhibit characteristic signals in NMR spectra:

-

¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl groups), δ 3.8–4.1 ppm (pyrazole protons), and δ 4.5–4.7 ppm (brominated methylene).

-

¹³C NMR: Carbonyl carbon at δ 190–195 ppm, pyrazole carbons at δ 140–160 ppm, and methyl carbons at δ 20–25 ppm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone using reagents like bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid . A representative procedure is:

-

Dissolve 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) in anhydrous DCM.

-

Add NBS (1.1 equiv) and a catalytic amount of AIBN.

-

Stir at 40°C for 12 hours under argon.

-

Purify via column chromatography (hexane/ethyl acetate).

Industrial Production

Industrial methods employ continuous-flow reactors to enhance safety and efficiency. For example, a patented process for analogous bromopyrazoles uses:

-

Step 1: Alkylation of pyrazole with methyl iodide to introduce the 1-methyl group.

-

Step 2: Friedel-Crafts acylation with bromoacetyl chloride.

This approach achieves >90% purity and scales to multi-kilogram batches .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 280–285°C (decomposes) |

| Solubility in DMSO | 45 mg/mL |

| LogP (Octanol-Water) | 1.8 (estimated) |

The compound is hygroscopic and requires storage under inert gas at –20°C to prevent degradation.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone serves as a key intermediate in erdafitinib analogs, which target fibroblast growth factor receptors (FGFRs). In a 2024 study, coupling this compound with quinoxaline derivatives yielded molecules with IC₅₀ values of <10 nM against FGFR3 .

Antimicrobial Activity

Pyrazole-bromoethanone hybrids exhibit broad-spectrum antimicrobial effects. For example:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Mechanistic studies suggest disruption of microbial cell membrane integrity.

Research Frontiers and Challenges

Targeted Drug Delivery

Recent advances include conjugating this compound to lipid nanoparticles for enhanced bioavailability. A 2025 pilot study reported a 3-fold increase in tumor uptake compared to free drug formulations .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity (ΔG = –9.2 kcal/mol) to HDAC enzymes, suggesting potential in epigenetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume